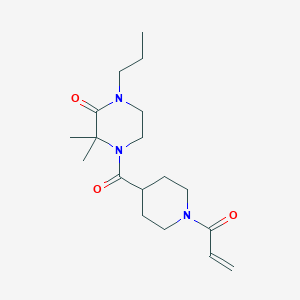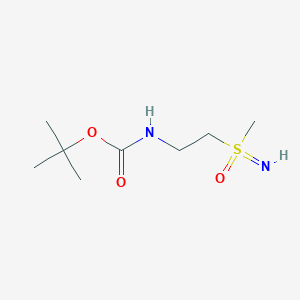
3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one, also known as DPP, is a chemical compound used in scientific research. It belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects. The purpose of
作用機序
The exact mechanism of action of 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one is not fully understood. However, it has been proposed that this compound acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action on the dopamine and serotonin systems may contribute to the anxiolytic and antidepressant-like effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant-like effects. This compound has also been found to decrease corticosterone levels, a hormone associated with stress, in animal models. In addition, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one in lab experiments is its high potency and selectivity for the dopamine and serotonin systems. This allows for precise manipulation of these neurotransmitter systems in animal models. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several future directions for research on 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one. One direction is to investigate the potential therapeutic applications of this compound for anxiety and depression in humans. Another direction is to study the effects of chronic this compound administration on behavior and physiology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the dopamine and serotonin systems. Finally, the development of more potent and selective this compound analogs may provide new insights into the role of these neurotransmitter systems in behavior and disease.
合成法
The synthesis of 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one involves the reaction of 1-propylpiperazine with 4-(1-prop-2-enoylpiperidine-4-carbonyl)benzoic acid in the presence of a catalyst. The resulting product is then treated with 3,3-dimethylbutyryl chloride to obtain this compound. The purity and yield of this compound can be improved by using various purification methods such as column chromatography and recrystallization.
科学的研究の応用
3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one has been extensively used in scientific research as a tool to study the central nervous system. It has been found to have anxiolytic and antidepressant-like effects in animal models. This compound has also been used to investigate the role of the dopamine system in drug addiction and to study the effects of chronic stress on behavior and physiology. In addition, this compound has been used to study the effects of various drugs on the serotonin system.
特性
IUPAC Name |
3,3-dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-5-9-20-12-13-21(18(3,4)17(20)24)16(23)14-7-10-19(11-8-14)15(22)6-2/h6,14H,2,5,7-13H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVULVGEIOUOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C(C1=O)(C)C)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2936592.png)

![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936596.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2936597.png)
![N-(1-cyanocyclopentyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2936598.png)




